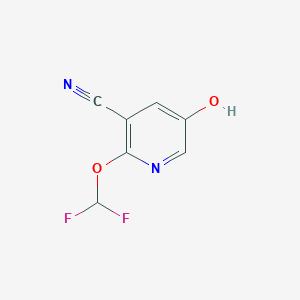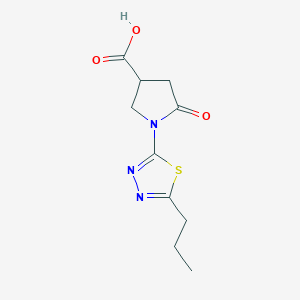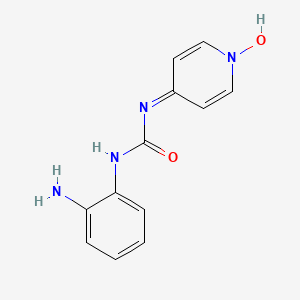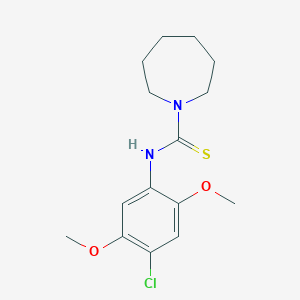
2-(Difluoromethoxy)-5-hydroxynicotinonitrile
Vue d'ensemble
Description
Difluoromethoxy compounds are a class of chemical compounds that contain a difluoromethoxy group (OCF2H). This group is known for its ability to modify the physical, chemical, and biological properties of molecules, making it useful in various fields such as pharmaceuticals and materials science .
Chemical Reactions Analysis
The chemical reactions involving a compound depend on its functional groups and the conditions under which the reactions are carried out. Difluoromethoxy compounds can participate in various types of reactions, including nucleophilic substitutions, eliminations, and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental techniques .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Related Compounds : A method for synthesizing 2-chloro-5-hydroxynicotinonitrile, a compound related to 2-(Difluoromethoxy)-5-hydroxynicotinonitrile, is described. This compound serves as an intermediate in the synthesis of a hydroxylated metabolite of (S)-2-(3-t-butylamino-2-hydroxypropoxy)-3-cyanopyridine (Ponticello et al., 1980).
Environmental and Atmospheric Studies
- Alkoxy Radical Isomerization : The study of alkoxy radicals, including those structurally similar to 2-(Difluoromethoxy)-5-hydroxynicotinonitrile, in atmospheric conditions has been conducted to understand their behavior and reactions (Eberhard et al., 1995).
Organic Chemistry and Catalysis
- Synthesis of Diazadihydroacenaphthylene Derivatives : A study exploring the formation of hydroxynitrilium ions, which may be relevant in understanding the chemical behavior of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile (Soro et al., 2006).
- Novel Platinum Nanocatalyst : Research on the catalytic oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic acid, highlighting the role of catalysts that might be relevant in processes involving 2-(Difluoromethoxy)-5-hydroxynicotinonitrile (Siankevich et al., 2014).
Biochemical Applications
- Herbicide Resistance in Transgenic Plants : Exploration of a bacterial detoxification gene, bxn, for herbicide resistance, which could have implications for the metabolism of compounds like 2-(Difluoromethoxy)-5-hydroxynicotinonitrile in biological systems (Stalker et al., 1988).
Analytical and Diagnostic Techniques
- Antioxidant Activity Analysis : Techniques for determining antioxidant activity, which may be applicable in the analysis of compounds similar to 2-(Difluoromethoxy)-5-hydroxynicotinonitrile (Munteanu & Apetrei, 2021).
- Localization of Neurofibrillary Tangles and Beta-Amyloid Plaques : The use of a specific derivative for positron emission tomography in Alzheimer's disease, indicating potential diagnostic applications for related compounds (Shoghi-Jadid et al., 2002).
Safety and Hazards
Orientations Futures
The future directions in the study of a compound depend on its potential applications and the current challenges in its synthesis, characterization, and use. For difluoromethoxy compounds, ongoing research is focused on developing new synthetic methods, studying their properties, and exploring their applications in various fields .
Propriétés
IUPAC Name |
2-(difluoromethoxy)-5-hydroxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O2/c8-7(9)13-6-4(2-10)1-5(12)3-11-6/h1,3,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTMAKODZRHOTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)OC(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-5-hydroxynicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1413705.png)






![6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1413717.png)
![N-(4-Chloro-3-nitrophenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]urea](/img/structure/B1413719.png)
![methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B1413721.png)
![Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]benzoate](/img/structure/B1413722.png)
![Methyl 4-methyl-3-[(morpholin-4-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B1413723.png)
![5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B1413725.png)
